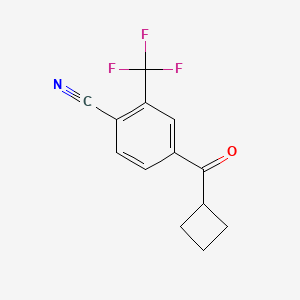
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a cyclobutanecarbonyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzonitrile derivatives, which can be achieved using reagents such as Umemoto’s reagents
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction parameters and conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and cyclobutanecarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific biomolecules.
Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. Additionally, the cyclobutanecarbonyl group can participate in specific binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: This compound lacks the cyclobutanecarbonyl group but shares the trifluoromethyl and benzonitrile core.
Cyclobutanecarbonyl derivatives: Compounds with similar cyclobutanecarbonyl groups but different substituents on the aromatic ring.
Uniqueness
4-(Cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile is unique due to the combination of the trifluoromethyl and cyclobutanecarbonyl groups, which confer distinct chemical and physical properties. This combination enhances the compound’s potential for diverse applications in various fields, making it a valuable target for further research and development.
Properties
Molecular Formula |
C13H10F3NO |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
4-(cyclobutanecarbonyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-6-9(4-5-10(11)7-17)12(18)8-2-1-3-8/h4-6,8H,1-3H2 |
InChI Key |
YCIYZLNYKUWZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















